2-cyano-4-(methoxycarbonyl)benzoic acid
Description
Properties
CAS No. |
1824583-63-2 |
|---|---|
Molecular Formula |
C10H7NO4 |
Molecular Weight |
205.2 |
Purity |
93 |
Origin of Product |
United States |
Scientific Research Applications
2-Cyano-4-(methoxycarbonyl)benzoic acid is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-cyano-4-(methoxycarbonyl)benzoic acid exerts its effects depends on its specific application. For instance, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing Effects: The cyano group (-CN) is a stronger EWG than halogens (F, Cl, Br), leading to increased acidity in 2-cyano derivatives compared to halogenated analogs. This property enhances reactivity in esterification or amidation reactions, critical for drug synthesis. Methoxycarbonyl (-COOCH₃) at the 4-position stabilizes the aromatic ring through resonance, improving synthetic scalability .
Synthetic Efficiency :
- 2-Fluoro-4-(methoxycarbonyl)benzoic acid achieves a 75% yield via oxidation with NaClO₂, highlighting the efficiency of introducing fluorine .
- In contrast, multi-halogenated analogs (e.g., 5-bromo-2-chloro derivatives) require six steps with a total yield of 24%, reflecting challenges in handling multiple substituents .
Biological Applications :
- Fluorinated derivatives are prominent in RXR antagonists for obesity and cancer therapy, leveraging fluorine’s metabolic stability and bioavailability .
- Bromo/chloro analogs serve as intermediates for SGLT2 inhibitors, targeting diabetes .
Crystallographic and Structural Insights
- 2-Fluoro-4-(methoxycarbonyl)benzoic acid exhibits a planar benzene ring and methoxycarbonyl group (dihedral angle: 1.51°), while the carboxylic acid group is tilted (20.18°), influencing hydrogen-bonding networks critical for crystal packing and receptor binding .
- The absence of crystallographic data for the cyano analog suggests opportunities for future studies to explore its solid-state behavior.
Preparation Methods
Sequential Functionalization via Carboxylic Acid Intermediates
A widely adopted strategy begins with 4-methylbenzoic acid derivatives. As demonstrated in, carboxyl groups are converted to cyano groups via ammoniation and dehydration. For 2-cyano-4-(methoxycarbonyl)benzoic acid, this involves:
-
Methoxycarbonyl Introduction : Esterification of 4-carboxybenzoic acid with methanol using thionyl chloride (SOCl₂) as an acylating agent.
-
Cyano Group Installation : Treatment of the intermediate 4-(methoxycarbonyl)benzoic acid with ammonium hydroxide followed by dehydration using phosphorus oxychloride (POCl₃) or p-toluenesulfonyl chloride (TsCl).
Key Reaction Conditions :
Direct Cyanation via Coupling Reagents
Advanced coupling agents like (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY) enable direct cyanation of esterified benzoic acids. The mechanism involves:
-
Activation of the carboxylic acid as an oxyma ester intermediate.
-
Nucleophilic substitution by cyanide ions under mild conditions (DMAP catalysis, DIPEA base).
Optimized Parameters :
-
Temperature : 0–5°C to prevent racemization.
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Recent patents highlight continuous flow systems for improved safety and efficiency:
Catalytic Bromocyanation
A two-step bromination-cyanation process avoids toxic cyanide salts:
-
Bromination : NBS-mediated bromination of 4-(methoxycarbonyl)toluene to 4-(methoxycarbonyl)benzyl bromide.
-
Cyanation : Pd-catalyzed cyanation using Zn(CN)₂ (2 mol% Pd(PPh₃)₄, DMF, 100°C).
Comparative Data :
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Continuous Flow | 94 | 99.5 | High |
| Catalytic Bromocyanation | 88 | 98.7 | Moderate |
| Sequential Functionalization | 70 | 97.2 | Low |
Purification and Characterization
Crystallization Protocols
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
